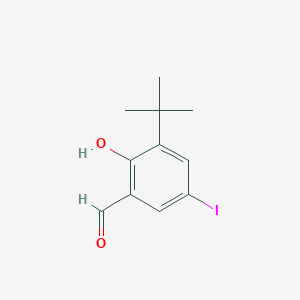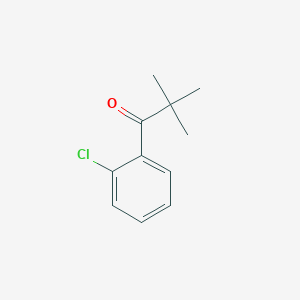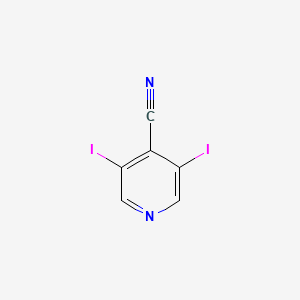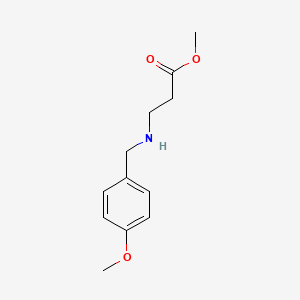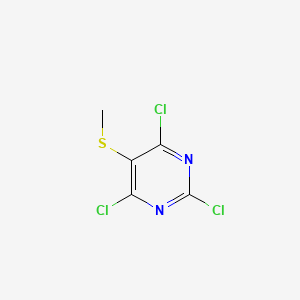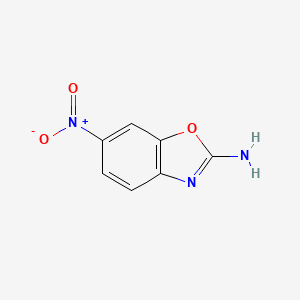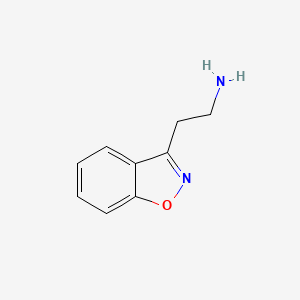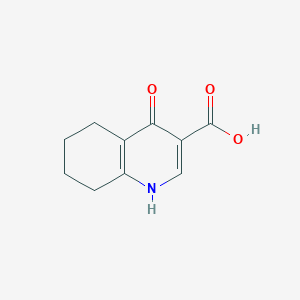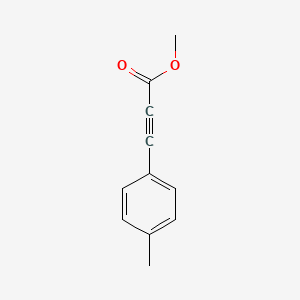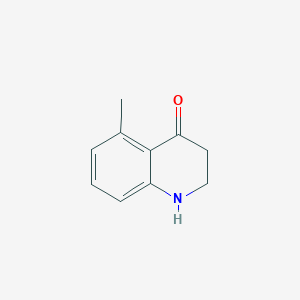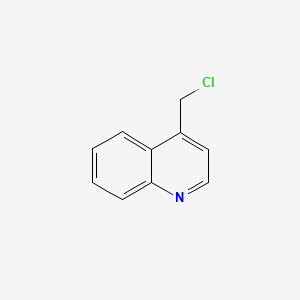
4-(クロロメチル)キノリン
概要
説明
4-(Chloromethyl)quinoline, also known as 4-CMQ, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a versatile and valuable chemical, due to its unique properties, which include the ability to form stable complexes with a wide range of metal ions. 4-CMQ has also been used in the synthesis of other organic compounds, such as quinoline derivatives, and in the production of specialty polymers.
科学的研究の応用
キノリン誘導体の合成
4-(クロロメチル)キノリン: は、様々なキノリン誘導体の合成における重要な中間体です。これらの誘導体は、潜在的な薬理活性を有する化合物の開発に不可欠です。 クロロメチル基は、さらなる官能基化のための反応性部位として機能し、創薬や開発で使用される複雑な分子の創出につながります .
抗マラリア薬と抗菌薬
キノリンの構造モチーフは、多くの抗マラリア薬と抗菌薬に見られます。 4-(クロロメチル)キノリン は、それぞれマラリアと細菌感染症に効果的であったクロロキンとシプロフロキサシンに類似した化合物を合成するために使用できます。 この用途は、耐性菌株やマラリア原虫との闘いにおいて重要です .
抗がん研究
キノリン誘導体は、抗がん研究において有望な結果を示しています。 4-(クロロメチル)キノリン は、癌細胞の増殖を阻害する化合物に変換できます。 特に、さまざまな種類の癌の治療の可能性が研究されている4-アニリノキナゾリン骨格を持つ新規抗がん剤の開発に役立ちます .
有機合成における触媒作用
有機合成において、 4-(クロロメチル)キノリン は触媒または触媒系の一部として作用できます。 その構造により、さまざまな産業用途で使用できる複雑な有機化合物の合成を促進する触媒方法の開発が可能になります .
材料科学への応用
4-(クロロメチル)キノリン の反応性は、材料科学において貴重な化合物となります。 特定の電子特性または光学特性を持つ有機材料を作成するために使用でき、OLEDや有機半導体などの分野における技術の進歩に貢献します .
生物有機分子の開発
4-(クロロメチル)キノリン: は、生物学的プロセスを模倣する分子を開発するために使用される生物有機化学の分野において不可欠です。 これらの分子は、生物学的メカニズムの理解のためのツールとして、または新しい治療薬の開発のためのリードとして役立ちます .
作用機序
Target of Action
4-(Chloromethyl)quinoline is a derivative of quinoline, a class of compounds that have been found to exhibit a wide range of biopharmaceutical activities . Quinoline derivatives are known to interact with various targets, including enzymes, receptors, and proteins, which play crucial roles in numerous biological processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting protein function . The interaction between 4-(Chloromethyl)quinoline and its targets could lead to changes in cellular processes, potentially resulting in therapeutic effects .
Biochemical Pathways
Quinoline derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s interaction with its targets could disrupt these pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
Similar compounds, such as chloroquine, a 4-aminoquinoline, have been found to have good oral bioavailability and wide distribution in the body
Result of Action
Based on the known activities of quinoline derivatives, it could potentially lead to changes in cellular processes, such as cell growth, inflammation, or microbial activity
Action Environment
The action, efficacy, and stability of 4-(Chloromethyl)quinoline could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds . For instance, the Suzuki–Miyaura cross-coupling reaction, a common method for synthesizing quinoline derivatives, is known to be influenced by these factors
生化学分析
Biochemical Properties
4-(Chloromethyl)quinoline, like other quinolines, has the potential to bind to thiol, amine, and hydroxyl groups This property allows it to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been shown to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities These effects could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinolines are known to inhibit DNA gyrase and Topoisomerase IV, which in turn inhibits synthesis of DNA and RNA
Metabolic Pathways
Quinolines are synthesized from α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis
特性
IUPAC Name |
4-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSKQWRLRYMCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493721 | |
| Record name | 4-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5632-17-7 | |
| Record name | 4-(Chloromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

